molecular formula C9H7ClFN3O2 B15057242 5-((4-Chloro-2-fluorophenoxy)methyl)-1,3,4-oxadiazol-2-amine

5-((4-Chloro-2-fluorophenoxy)methyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B15057242
M. Wt: 243.62 g/mol
InChI Key: PNSDRDJKENIUNW-UHFFFAOYSA-N
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Description

5-((4-Chloro-2-fluorophenoxy)methyl)-1,3,4-oxadiazol-2-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Chloro-2-fluorophenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 4-chloro-2-fluorophenol with appropriate reagents to introduce the oxadiazole ring. One common method involves the use of hydrazine derivatives and carbonyl compounds under controlled conditions to form the oxadiazole ring . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and solvents is crucial in industrial settings to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

5-((4-Chloro-2-fluorophenoxy)methyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5-((4-Chloro-2-fluorophenoxy)methyl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-((4-Chloro-2-fluorophenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((4-Chloro-2-fluorophenoxy)methyl)-1,3,4-oxadiazol-2-amine is unique due to its specific oxadiazole ring structure and the presence of both chlorine and fluorine substituents

Properties

Molecular Formula

C9H7ClFN3O2

Molecular Weight

243.62 g/mol

IUPAC Name

5-[(4-chloro-2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C9H7ClFN3O2/c10-5-1-2-7(6(11)3-5)15-4-8-13-14-9(12)16-8/h1-3H,4H2,(H2,12,14)

InChI Key

PNSDRDJKENIUNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)OCC2=NN=C(O2)N

Origin of Product

United States

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